molecular formula C12H11N2NaO3 B017903 Nalidixic acid sodium salt CAS No. 3374-05-8

Nalidixic acid sodium salt

Cat. No. B017903
CAS RN: 3374-05-8
M. Wt: 254.22 g/mol
InChI Key: ROKRAUFZFDQWLE-UHFFFAOYSA-M
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Description

Synthesis Analysis

Nalidixic acid sodium salt can be synthesized from nalidixic acid through various chemical processes, including intercalation into zinc hydroxide nitrate (ZHN) via an ion exchange method. This process results in a nanocomposite that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the compound's utility beyond its solubility improvements (Nabipour, Hossaini Sadr, & Thomas, 2016).

Molecular Structure Analysis

The molecular structure of nalidixic acid sodium salt reveals its capability to form various non-covalent adducts with proteins such as human and bovine serum albumin, indicating a complex interaction mechanism with biomolecules. This interaction is crucial for understanding its pharmacokinetics and pharmacodynamics properties (Monti et al., 2008).

Chemical Reactions and Properties

Nalidixic acid sodium salt undergoes photodecomposition, dependent on medium properties, indicating sensitivity to light and specific environmental conditions. This property is essential for understanding its stability and storage requirements (Pavez, Toro‐Labbé, & Encinas, 2006).

Physical Properties Analysis

The solubility of nalidixic acid is significantly enhanced in its sodium salt form, making it more applicable for various biological and chemical studies. This enhancement is due to the ionization of nalidixic acid, which improves its interaction with water molecules (Lee, Jung, Doh, & Kim, 2001).

Chemical Properties Analysis

The interaction of nalidixic acid sodium salt with liposomes and its photoreactivity in a protein environment provide insights into its chemical behavior in biological systems. These interactions are crucial for formulating drug delivery systems and understanding the compound's mechanism of action at the molecular level (Budai et al., 2004).

Scientific Research Applications

  • Urinary Tract Infections Treatment : Nalidixic acid sodium salt, combined with sodium citrate, enhances urinary excretion of 7-hydroxy nalidixic acid, proving beneficial in treating urinary tract infections (Ferry et al., 1984).

  • Impetigo Treatment : An ointment formulation of nalidixic acid with isopropanol and nalidixic acid-sodium benzoate solid dispersion significantly reduced the healing time in impetigo patients (Tous et al., 2012).

  • Impact on Klebsiella Aerogenes Growth : Nalidixic acid inhibits the growth of Klebsiella aerogenes, affecting the organism's energy allocation and increasing wasted energy, demonstrating a dual-dose response (Bowden & James, 1985).

  • DNA Gyrase Inhibition in E. coli : Nalidixic and oxolinic acids inhibit DNA gyrase activity in Escherichia coli and induce the formation of a relaxation complex analogue (Sugino et al., 1977).

  • Antibacterial Activity Enhancement : Nalidixic acid peptide conjugates with optimized hydrophobicities and molecular charges significantly improve antibacterial activity against S. aureus (Ahmed & Kelley, 2017).

  • Solubility and Antibacterial Activity with Sodium Benzoate : Sodium benzoate enhances the solubility and antibacterial activity of nalidixic acid, particularly at a 1:8 ratio (Tous et al., 2012).

  • Chromosome Integrity in Humans : Nalidixic acid did not cause significant chromosome damage or abnormal forms in cultured human leukocytes (Stenchever et al., 1970).

  • Skin Cancer Risk via DNA Damage : Nalidixic acid can cause skin cancer through DNA damage mediated by its photoactivation (Hiraku et al., 1998).

  • Detection in Urine Samples : The development of square wave adsorptive stripping voltammetry method allows for the individual and simultaneous determination of nalidixic acid and its main metabolite in urine samples (Cabanillas et al., 2007).

  • Use in Intravenous Infusion : Intravenous infusion of nalidixic acid sodium salt in patients with infected urine resulted in sterile urine 14 days after completion (Economou et al., 1972).

  • Acute Intracranial Hypertension Risk : Nalidixic acid can cause acute intracranial hypertension in children when used for less than 24 hours or in large doses or for prolonged periods (Deonna & Guignard, 1974).

  • Carcinogenicity Studies : Nalidixic acid showed no carcinogenic potential in CDF1 mice (Kurokawa et al., 1986), but species differences in metabolism and disposition between rats and mice suggest varying carcinogenicity (Nomeir et al., 1996).

  • Determination in Fishes : A method was developed for accurate determination of nalidixic acid in fishes, with a recovery of 96.6 to 100.4% and a detection limit of 0.05g/ml (Kasuga et al., 1981).

  • Photostability and Photoactivity : Nalidixic acid has good photostability, with its photoactivity attributed to a radical pair formation-recombination process (Vermeersch et al., 1989).

  • Antimicrobial Activity in Presence of Non-Ionic Surfactants : The antimicrobial activity of nalidixic acid decreases in the presence of non-ionic surfactants (Gadalla et al., 1983).

  • Metabolism in Calves : Immature calves have a much slower disposition of nalidixic acid compared to adult humans, with a half-life of about 24 hours (McChesney et al., 1969).

  • Binding Site on Human Serum Albumin : Nalidixic Acid binding preference is at Site I on human serum albumin, involving Lys 199, due to the formation of significant contacts (2021).

  • Antibacterial Studies with Zinc Hydroxide Nitrate Nanocomposites : Nalidixic acid–zinc hydroxide nitrate nanocomposites show good inhibition against two species of Gram-positive and Gram-negative bacteria, preventing their growth more effectively than nalidixic acid alone (Nabipour et al., 2016).

Safety And Hazards

Nalidixic acid sodium salt is harmful if swallowed and is suspected of causing cancer . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

properties

IUPAC Name

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;/h4-6H,3H2,1-2H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKRAUFZFDQWLE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

389-08-2 (Parent)
Record name Nalidixate sodium anhydrous [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID001017230
Record name Sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalidixic acid sodium salt

CAS RN

3374-05-8
Record name Nalidixate sodium anhydrous [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALIDIXATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7NU182221
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
M Budai, Z Szabó, A Zimmer, M Szögyi… - International journal of …, 2004 - Elsevier
… The interaction between nalidixic acid sodium salt (NANa) and liposomes prepared from α-l-dipalmitoyl-phosphatidylcholine (DPPC) or from its binary mixture with dioleoyl-…
Number of citations: 39 www.sciencedirect.com
H Padinjarathil, V Vilasini, R Balasubramanian… - Polymers, 2023 - mdpi.com
… across various time intervals for the nalidixic acid sodium salt-loaded sulfonated membrane (Figure 8). The absorption maximum for the nalidixic acid sodium salt is 331 nm, and there …
Number of citations: 6 www.mdpi.com
H Bundgaard, N Mørk, A Hoelgaard - International journal of pharmaceutics, 1989 - Elsevier
… (0.31 ml, 5 mmol) was added to a mixture of nalidixic acid sodium salt (1.2’7 g, 5 mmol) in ~,… A mixture of nalidixic acid sodium salt (1.27 g, 5 mmol), sodium iodide (75 mg, 0.5 mmol) and …
Number of citations: 30 www.sciencedirect.com
A Contreras-García, E Bucio, A Concheiro… - Reactive and Functional …, 2010 - Elsevier
… Pristine and grafted PP films were immersed in 5 ml of nalidixic acid sodium salt (0.03 mg ml −1 ) aqueous solution at 4 C and kept in the dark. The concentration of nalidixic acid in the …
Number of citations: 25 www.sciencedirect.com
RY Murphy, LK Duncan, ER Johnson… - Journal of food …, 2002 - Wiley Online Library
… amount of nalidixic acid sodium salt. Growth with 10 ppm nalidixic acid sodium salt was transferred to 20 ppm, then 40, 80, 100, and finally 200 ppm of nalidixic acid sodium salt…
Number of citations: 37 ift.onlinelibrary.wiley.com
F Carnamucio, D Aiello, C Foti, A Napoli… - Journal of Inorganic …, 2023 - Elsevier
… Nalidixic acid sodium salt (NAL) and metal cation solutions were prepared by weighting and dissolving the commercial products, Nalidixic acid sodium salt (purity ≥99%, Sigma-Aldrich…
Number of citations: 0 www.sciencedirect.com
M Lessl, D Balzer, R Lurz, VL Waters… - Journal of …, 1992 - Am Soc Microbiol
We constructed a transfer system consisting of two compatible multicopy plasmids carrying the transfer regions Tra1 and Tra2 of the broad-host-range IncP plasmid RP4. In this system, …
Number of citations: 205 journals.asm.org
RY Murphy, ME Berrang - Journal of food protection, 2002 - Elsevier
… , Md.) plus 200 ppm of nalidixic acid sodium salt and transferred monthly. For the stock … soy broth (Difco) plus 200 ppm of nalidixic acid sodium salt (Sigma Chemical Co., St. Louis, …
Number of citations: 37 www.sciencedirect.com
Z Güley, V Fallico, T Beresford - MethodsX, 2022 - Elsevier
… , followed by addition of 40 μg/mL nalidixic acid sodium salt (NA, catalog no. N4382, Sigma-… It is important to use nalidixic acid sodium salt to prepare the nalidixic acid solution, as the …
Number of citations: 6 www.sciencedirect.com
K Shamsuzzaman, M Goodwin, I George… - International Journal of …, 1989 - Elsevier
Radiation doses required for 90% inactivation, the D 10 values, have been determined for two nalidixic acid-resistant strains of Salmonella typhimurium, Nal R ATCC 13311 and K1-2B, …
Number of citations: 9 www.sciencedirect.com

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